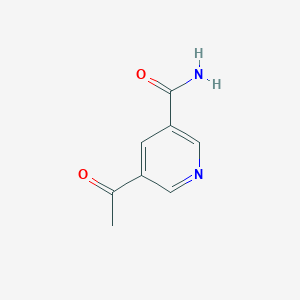

3-Pyridinecarboxamide, 5-acetyl-

Description

Significance of Pyridinecarboxamide Frameworks in Organic Chemistry

The pyridinecarboxamide structure is a cornerstone in the field of organic and medicinal chemistry. This framework, consisting of a pyridine (B92270) ring bearing a carboxamide group, is a key feature in numerous biologically active compounds. nih.gov Nicotinamide (B372718) (3-pyridinecarboxamide) itself is a form of vitamin B3, a vital nutrient for various metabolic processes in the human body. oecd.orgymdb.ca

The versatility of the pyridinecarboxamide scaffold lies in its ability to serve as a building block for more complex heterocyclic systems. nih.gov The nitrogen atom in the pyridine ring and the amide group provide sites for hydrogen bonding and potential coordination with metal ions, making these compounds valuable ligands in coordination chemistry. wikipedia.org Furthermore, the aromatic nature of the pyridine ring allows for various substitution patterns, enabling the fine-tuning of the molecule's electronic and steric properties for specific applications, including the development of new therapeutic agents.

Role of Acetyl Substituents in Chemical Structure and Reactivity

The acetyl group (-COCH₃) is a fundamental functional group in organic chemistry that significantly influences the properties of a parent molecule. nih.gov When attached to an aromatic ring system like pyridine, the acetyl group acts as a deactivating, meta-directing group in electrophilic aromatic substitution reactions. This is due to the electron-withdrawing nature of the carbonyl group, which reduces the electron density of the aromatic ring.

The presence of an acetyl group can also introduce a reactive site for a variety of chemical transformations. The carbonyl carbon is susceptible to nucleophilic attack, and the methyl protons are acidic enough to participate in condensation reactions. These characteristics make acetyl-substituted compounds valuable intermediates in the synthesis of more complex molecules.

Contextualization of 3-Pyridinecarboxamide, 5-acetyl- within Heterocyclic Chemistry Research

Given the established importance of the pyridinecarboxamide framework and the versatile reactivity of the acetyl group, the compound 3-Pyridinecarboxamide, 5-acetyl- represents an interesting, albeit under-explored, area of heterocyclic chemistry. The combination of these two moieties on a single pyridine ring suggests a molecule with a unique electronic profile and multiple points for chemical modification.

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

5-acetylpyridine-3-carboxamide |

InChI |

InChI=1S/C8H8N2O2/c1-5(11)6-2-7(8(9)12)4-10-3-6/h2-4H,1H3,(H2,9,12) |

InChI Key |

FDTURNAKIKDFJB-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=CN=C1)C(=O)N |

Canonical SMILES |

CC(=O)C1=CC(=CN=C1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Pyridinecarboxamide, 5 Acetyl and Its Structural Analogues

Direct Synthetic Routes to 3-Pyridinecarboxamide, 5-acetyl-

Direct synthesis of the target molecule involves constructing the pyridine (B92270) ring with the acetyl and carboxamide groups already in place or introduced in a one-pot fashion.

Strategies for Acetyl Group Introduction onto Pyridinecarboxamide Scaffolds

The introduction of an acetyl group onto a pre-existing pyridinecarboxamide framework is a key strategy. This can be accomplished through Friedel-Crafts acylation or related reactions. However, the electron-deficient nature of the pyridine ring can make such electrophilic substitution challenging. rsc.org To overcome this, activation of the pyridine ring, for instance, through N-oxide formation, can enhance its reactivity towards acylation.

Another approach involves the use of organometallic reagents. For example, a lithiated pyridinecarboxamide derivative could react with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) to introduce the acetyl group. The regioselectivity of such reactions is a critical aspect, often directed by the position of other substituents on the pyridine ring.

Targeted Functionalization of Pyridine Rings at the 5-Position

Achieving selective functionalization at the C5 position of the pyridine ring is a significant challenge in synthetic organic chemistry due to the intrinsic electronic properties of pyridines. researchgate.net Traditional methods often lead to a mixture of isomers. nih.gov However, modern synthetic methods have been developed to address this.

One strategy involves the use of directing groups. A substituent on the pyridine ring can direct an incoming acetyl group or a precursor to the desired 5-position. For instance, a directing group at the 2- or 3-position can sterically or electronically favor substitution at the C5 position.

Recent advancements have also demonstrated that under acidic conditions, certain pyridine intermediates, like oxazino pyridines, can undergo highly para-selective functionalization. nih.gov This provides a potential pathway for introducing an acetyl group or a suitable precursor specifically at the 5-position.

Indirect Synthesis via Precursor Modification

Indirect methods offer flexibility by utilizing readily available starting materials that are subsequently modified to yield the target compound.

Derivatization from Related Pyridine-Carboxamides

This approach starts with a pyridine-3-carboxamide (B1143946) derivative that is already substituted at the 5-position with a group that can be converted into an acetyl group. For example, a 5-vinyl or 5-ethynyl group can be oxidized to an acetyl group. Alternatively, a 5-halo-3-pyridinecarboxamide can undergo a transition metal-catalyzed cross-coupling reaction with an acetyl-containing reagent.

A multi-step synthesis of pyridine-3-carboxamide analogs has been reported, where the final step involves reacting a key intermediate with various acids, sulfonyl chlorides, or isocyanates to introduce diversity at the 5-position. nih.gov This highlights the modularity of such derivatization approaches.

Approaches Involving 5-Substituted Pyridine Intermediates

This strategy involves the synthesis of a pyridine ring already bearing a substituent at the 5-position that can be readily converted to an acetyl group, followed by the introduction or modification of the carboxamide group at the 3-position. For instance, 3-cyano-5-substituted pyridines can be synthesized and the cyano group can then be hydrolyzed to a carboxamide. google.com

One documented method involves the reaction of substituted 3-cyanopyridine-2(1H)-thiones with methyllithium (B1224462) to yield 3-acetylpyridine-2(1H)-thiones. researchgate.net While this provides a 3-acetyl derivative, similar principles could potentially be adapted for the synthesis of 5-acetylpyridines. The synthesis of substituted 5-acetyl-3-benzoylindolizine-1-carboxylates from 2-acetyl pyridinium (B92312) bromides also demonstrates the use of pre-functionalized pyridine precursors. researchgate.net

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to minimize environmental impact and improve efficiency. rasayanjournal.co.in These approaches focus on the use of safer solvents, catalysts, and energy sources.

Microwave-assisted organic synthesis has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. nih.gov One-pot multicomponent reactions are another green strategy, allowing for the synthesis of complex molecules like pyridine derivatives in a single step from simple precursors, thereby reducing waste and improving atom economy. nih.govnih.gov The use of environmentally benign catalysts and solvents is also a key feature of sustainable synthetic methods for pyridine derivatives. nih.govresearchgate.netacs.org While specific examples for 3-Pyridinecarboxamide, 5-acetyl- are not extensively detailed in the provided results, the general trend towards greener synthesis of pyridines is well-established. rasayanjournal.co.innih.govnih.gov

Solvent-Free Reaction Conditions

In the pursuit of greener and more sustainable chemical processes, solvent-free reaction conditions are increasingly explored for the synthesis of amides and related compounds. While specific solvent-free methods for 3-Pyridinecarboxamide, 5-acetyl- are not extensively documented, general methodologies for solvent-free amidation and acetylation can be applied.

One approach involves the direct reaction of a carboxylic acid and an amine or urea (B33335) in the presence of a catalyst under solvent-free conditions. For instance, boric acid has been utilized as a simple and readily available catalyst for the synthesis of amides from carboxylic acids and urea by trituration and subsequent heating, offering a simple, efficient, and solvent-free procedure. researchgate.net

Another relevant solvent-free technique is the acetylation of amines using acetic anhydride. Mechanochemical synthesis, involving the grinding of reactants in a pestle and mortar or a ball mill, has been successfully employed for the N-acetylation of amines without the need for a solvent. google.com This method offers a short reaction time and avoids the use of hazardous solvents.

Furthermore, methoxysilanes have been reported as effective coupling agents for the solvent-free formation of amides from carboxylic acids and amines. This procedure can be conducted without the exclusion of air and moisture, providing good to excellent yields of the amide product. rsc.orgrsc.org

The table below summarizes some solvent-free methods applicable to the synthesis of amide bonds, which could be adapted for the final step in the synthesis of 3-Pyridinecarboxamide, 5-acetyl- from 5-acetylnicotinic acid.

| Reagents | Catalyst/Coupling Agent | Conditions | Applicable Transformation |

| Carboxylic Acid, Urea | Boric Acid | Trituration, Heating | Amidation |

| Amine, Acetic Anhydride | None (Mechanochemical) | Grinding | Acetylation |

| Carboxylic Acid, Amine | Tetramethoxysilane | Heating | Amidation |

Catalyst Development for Enhanced Selectivity and Yield

Catalysis plays a pivotal role in the synthesis of pyridine derivatives, influencing both the selectivity and yield of the desired products. For the synthesis of 3-Pyridinecarboxamide, 5-acetyl-, catalyst development is crucial in both the introduction of the acetyl group and the formation of the carboxamide moiety.

Catalysis in Acetylpyridine Synthesis:

A significant industrial method for producing acetylpyridines involves the gas-phase reaction of alkyl nicotinates with acetic acid. A key catalyst for this transformation is titanium dioxide (TiO₂) supported on a high-porosity alumina-silica carrier. nih.gov The use of an alumina-silica support with an apparent porosity of at least 50% has been shown to substantially improve the selectivity towards 3-acetylpyridine (B27631) compared to catalysts based solely on titanium dioxide. nih.gov The addition of an alkali or alkaline earth metal oxide to the catalyst composition further enhances its performance. For example, a catalyst composed of TiO₂ and sodium oxide on an alumina-silica support has been used in the synthesis of 3-acetylpyridine from methyl nicotinate (B505614) and acetic acid at 400°C, achieving a selectivity of 60%. chemscene.com

The table below presents data on the catalytic synthesis of 3-acetylpyridine, a key precursor.

| Starting Material | Catalyst | Temperature (°C) | Selectivity (%) | Reference |

| Methyl Nicotinate | 2% Na₂O on TiO₂ | 400 | 60 | chemscene.com |

| Butyl Nicotinate | TiO₂ on Alumina-Silica | 410 | 78 | nih.gov |

Catalysis in Amide Formation:

The conversion of a nitrile group to a carboxamide, a key step in one of the proposed synthetic routes, can be effectively catalyzed. Manganese dioxide (MnO₂) has been demonstrated as a simple and eco-friendly catalyst for the hydration of 3-cyanopyridine (B1664610) to nicotinamide (B372718) in an aqueous solution at moderate temperatures. researchgate.net This method often results in nearly quantitative yields without the formation of significant by-products.

For the amidation of carboxylic acids, various catalytic systems have been developed. Boronic acids, such as (2-(thiophen-2-ylmethyl)phenyl)boronic acid, have shown high activity as catalysts for direct amidation at room temperature. acs.org Additionally, zinc acetate (B1210297) (Zn(OAc)₂) has been used to catalyze the reductive amination of carboxylic acids, which involves a silane-mediated amidation followed by amide reduction. nih.gov

Industrial Synthesis Considerations

The industrial production of 3-Pyridinecarboxamide, 5-acetyl- would likely draw upon established processes for the large-scale synthesis of related pyridine derivatives, such as nicotinamide (a form of vitamin B3) and 3-acetylpyridine. Key considerations for industrial synthesis include the availability and cost of starting materials, process efficiency, catalyst cost and lifetime, and environmental impact.

A plausible industrial route could involve the gas-phase synthesis of an alkyl 5-acetylnicotinate from an alkyl nicotinate and acetic acid, followed by amidation. The gas-phase reaction to produce acetylpyridines is well-suited for continuous processing in a tubular reactor. nih.gov The use of a robust and selective catalyst, such as titanium dioxide on an alumina-silica support, is critical for maximizing yield and minimizing the formation of by-products like pyridine. nih.gov The choice of the alkyl group on the nicotinate ester can also be a factor; higher boiling esters can facilitate easier separation of the product from unreacted starting material. nih.gov

The subsequent amidation of the 5-acetylnicotinate ester to form the final product could be achieved through reaction with ammonia (B1221849). Industrial processes for the synthesis of nicotinamide from nicotinic acid often involve reacting the molten acid with ammonia gas, catalyzed by ammonium (B1175870) salts. researchgate.net A similar approach could be adapted for the amidation of 5-acetylnicotinic acid or its ester.

Alternatively, a pathway starting from 3-cyanopyridine derivatives could be considered. The industrial synthesis of 3-cyanopyridine is typically achieved through the ammoxidation of 3-picoline (3-methylpyridine). google.commdpi.com A subsequent acetylation step to introduce the acetyl group at the 5-position would be necessary, followed by the catalytic hydrolysis of the cyano group to the carboxamide. Continuous hydrolysis processes for cyanopyridines under substantially adiabatic conditions have been developed for industrial applications, offering high production rates and yields. google.com

Chemical Transformations and Reactivity of 3 Pyridinecarboxamide, 5 Acetyl

Reactions Involving the Pyridine (B92270) Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a target for electrophilic attack, leading to the formation of N-alkylated, N-acylated, and N-oxidized products.

The N-alkylation of pyridine rings is a fundamental transformation that introduces an alkyl group onto the nitrogen atom, resulting in the formation of a pyridinium (B92312) salt. While specific examples for 5-acetyl-3-pyridinecarboxamide are not extensively documented in publicly available literature, the general mechanism involves the reaction of the pyridine with an alkyl halide. The reaction typically requires a strong base to deprotonate the amide, which could also be a site of competing reaction.

N-acylation involves the introduction of an acyl group to the pyridine nitrogen. This reaction is generally carried out using acylating agents such as acyl chlorides or anhydrides. For primary and secondary amines, N-acylation can often be achieved under catalyst-free conditions by reacting the amine with acetic anhydride (B1165640). orientjchem.org In some cases, particularly for less reactive amines or to achieve higher yields, a catalyst may be employed.

Table 1: General Conditions for N-Alkylation and N-Acylation of Pyridine Derivatives

| Transformation | Reagents | Solvent | General Conditions |

| N-Alkylation | Alkyl halide | THF, DMF | Requires a strong base (e.g., NaH) to deprotonate the amide first. |

| N-Acylation | Acetic anhydride | Neat or various solvents (e.g., H₂O, THF, CH₂Cl₂) | Can proceed without a catalyst at room temperature. orientjchem.org |

The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common and important reaction. This transformation can alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. The N-oxidation of 5-acetyl-3-pyridinecarboxamide has been reported in the patent literature. nih.gov The general procedure involves reacting the parent pyridine compound with a suitable oxidizing agent, such as an organic or inorganic peroxide. nih.gov Hydrogen peroxide and peroxy acids are commonly employed for this purpose.

Table 2: Pyridine N-Oxidation of 5-Acetyl-3-Pyridinecarboxamide

| Reactant | Reagent | Product | Reference |

| 5-Acetyl-3-pyridinecarboxamide | Appropriate organic or inorganic peroxide | 5-Acetyl-3-pyridinecarboxamide N-oxide | nih.gov |

Transformations at the Carboxamide Functionality

The primary carboxamide group in 5-acetyl-3-pyridinecarboxamide is a versatile handle for a variety of chemical modifications, including hydrolysis, amidation, reduction, and derivatization.

The hydrolysis of the carboxamide group to a carboxylic acid is a fundamental reaction, typically achieved under acidic or basic conditions. For nicotinamide (B372718) (3-pyridinecarboxamide), hydrolysis can be performed to yield nicotinic acid. okstate.edu It is expected that 5-acetyl-3-pyridinecarboxamide would undergo a similar transformation to produce 5-acetylnicotinic acid.

Amidation reactions, where the amide is transformed into a different amide, can be achieved by reacting the parent amide with an amine, often under conditions that facilitate the removal of ammonia (B1221849).

The reduction of an amide to an amine is a valuable synthetic transformation. A common reagent for this purpose is sodium borohydride, often in the presence of a Lewis acid or under specific reaction conditions, as it is generally unreactive towards amides under standard conditions. harvard.edumasterorganicchemistry.com The presence of the acetyl group (a ketone) in 5-acetyl-3-pyridinecarboxamide introduces a challenge of selectivity, as ketones are readily reduced by sodium borohydride. masterorganicchemistry.com Therefore, achieving selective reduction of the amide without affecting the acetyl group would require careful selection of reagents and reaction conditions. Lithium aluminum hydride is a more potent reducing agent that can reduce amides, but it would also likely reduce the ketone.

The primary amide of 5-acetyl-3-pyridinecarboxamide can be derivatized to form various functional groups. One reported example involves the reaction of 5-acetyl-3-pyridinecarboxamide with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.gov DMF-DMA is a versatile reagent known to react with primary amides to form N,N-dimethylformamidine derivatives. chemicalbook.com This transformation involves the condensation of the primary amide with DMF-DMA, leading to the formation of a new C-N bond and the elimination of methanol.

Table 3: Derivatization of the Primary Amide of 5-Acetyl-3-Pyridinecarboxamide

| Reactant | Reagent | Product | Reference |

| 5-Acetyl-3-pyridinecarboxamide | N,N-Dimethylformamide dimethyl acetal (DMF/DMA) | Intermediate 8 (likely the N,N-dimethylformamidine derivative) | nih.gov |

Reactivity of the 5-Acetyl Group

The acetyl group at the 5-position of the pyridine ring is a key site for various chemical modifications, involving the carbonyl carbon, the adjacent methyl protons, and the entire moiety.

The carbonyl group of the 5-acetyl moiety is a primary center for nucleophilic addition and condensation reactions. These transformations are fundamental in building more complex molecular architectures.

Condensation Reactions: The acetyl group can undergo condensation with various aldehydes and ketones in the presence of a base or acid catalyst. For instance, in a Claisen-Schmidt condensation, it can react with an aromatic aldehyde to form a chalcone (B49325) derivative. These reactions are pivotal for extending the carbon framework of the molecule.

Addition Reactions: The carbonyl carbon is electrophilic and can be attacked by a range of nucleophiles. Grignard reagents and organolithium compounds can add to the carbonyl group, leading to the formation of tertiary alcohols after an aqueous workup. Similarly, the addition of cyanide, followed by hydrolysis, can yield an α-hydroxy acid.

The methyl protons of the acetyl group, being alpha to the carbonyl, are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of substitution reactions.

Enolization: In the presence of a base, the 5-acetyl group can be deprotonated to form a resonance-stabilized enolate. The formation of this intermediate is a crucial first step for several subsequent reactions.

Substitution: The enolate can react with various electrophiles. For example, alkylation can be achieved by treating the enolate with an alkyl halide. Halogenation at the alpha-position can also be readily accomplished using reagents like N-bromosuccinimide (NBS) or elemental halogens under appropriate conditions.

The acetyl group can be subjected to various oxidative reactions, leading to the formation of different functional groups.

Haloform Reaction: In the presence of a base and excess halogen, the acetyl group can undergo the haloform reaction to yield a carboxylic acid (at the 5-position of the pyridine ring) and a haloform (e.g., chloroform, bromoform).

Baeyer-Villiger Oxidation: This reaction involves the treatment of the acetyl group with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an ester. This transformation is a useful method for converting a ketone into an ester.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of two deactivating groups, the acetyl and carboxamide groups, further reduces the ring's reactivity. Electrophilic substitution, if it occurs, is expected to proceed at the positions meta to the existing substituents. However, forcing conditions are typically required, and yields are often low.

Nucleophilic Aromatic Substitution on the Pyridine Ring

Conversely, the electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing acetyl and carboxamide groups, makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.govpressbooks.pub This type of reaction is a key feature of pyridine chemistry.

Reaction Mechanism: The SNAr reaction on the pyridine ring typically proceeds via an addition-elimination mechanism. pressbooks.pubyoutube.com A nucleophile attacks an electron-deficient carbon atom of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub Subsequent elimination of a leaving group (if present) restores the aromaticity of the ring.

Activating Effects: The acetyl and carboxamide groups, particularly when positioned ortho or para to a potential leaving group, activate the ring for nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate through resonance. wikipedia.orgnih.govpressbooks.pub

Common Reactions: A classic example is the Chichibabin reaction, where pyridine or its derivatives are aminated by sodium amide. While a good leaving group is not initially present, the reaction proceeds with the elimination of a hydride ion. In the case of 3-Pyridinecarboxamide, 5-acetyl-, if a suitable leaving group like a halogen were present at the 2-, 4-, or 6-position, it would be readily displaced by strong nucleophiles such as alkoxides, thiolates, or amines.

Data Tables

Table 1: Examples of Carbonyl Reactivity of the 5-Acetyl Group

| Reaction Type | Reagents | Product Type |

| Claisen-Schmidt Condensation | Aromatic aldehyde, Base (e.g., NaOH) | Chalcone derivative |

| Grignard Reaction | RMgX, then H₂O | Tertiary alcohol |

| Cyanohydrin Formation | NaCN, H⁺ | α-Hydroxy nitrile |

Table 2: Examples of Alpha-Proton Reactivity of the 5-Acetyl Group

| Reaction Type | Reagents | Product Type |

| Alkylation | Base (e.g., LDA), RX | α-Alkylated ketone |

| Halogenation | NBS or Br₂ | α-Halogenated ketone |

Table 3: Examples of Oxidative Transformations of the 5-Acetyl Group

| Reaction Type | Reagents | Product Type |

| Haloform Reaction | I₂, NaOH | Carboxylic acid, Triiodomethane |

| Baeyer-Villiger Oxidation | m-CPBA | Ester |

Derivatives and Analogues of 3 Pyridinecarboxamide, 5 Acetyl

Structural Classification of Related Compounds

The chemical architecture of 3-Pyridinecarboxamide, 5-acetyl- offers a platform for extensive structural variation. Its derivatives and analogues can be broadly categorized based on the modifications to the pyridine (B92270) ring and the nature of the substituents.

Pyridine-3-Carboxamide (B1143946) Derivatives with Diverse Substituents

The core of 3-Pyridinecarboxamide, 5-acetyl- is the pyridine-3-carboxamide scaffold, also known as nicotinamide (B372718). ymdb.caebi.ac.uknih.gov This fundamental unit is a form of vitamin B3 and is a constituent of the coenzyme NAD. nih.govoecd.org The versatility of this scaffold allows for the introduction of a wide range of substituents at various positions on the pyridine ring, leading to a diverse class of compounds. These derivatives often exhibit significant biological activities, including anti-inflammatory and neuroprotective effects. ebi.ac.uk

Examples of such derivatives include compounds where the acetyl group at the 5-position is replaced by other functional groups. For instance, 3-Pyridinecarboxamide, 5-hydroxy- and 3-Pyridinecarboxamide, 5-amino- are close structural analogues. nih.govnih.gov Further complexity can be introduced by substituting other positions on the pyridine ring, as seen in N-[4-(1-Cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide. cas.org

Table 1: Examples of Pyridine-3-Carboxamide Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Substituents |

|---|---|---|---|

| Nicotinamide (3-Pyridinecarboxamide) | 98-92-0 | C₆H₆N₂O | - |

| 3-Pyridinecarboxamide, 5-hydroxy- | 101512-21-4 | C₆H₆N₂O₂ | 5-hydroxy |

| 3-Pyridinecarboxamide, 5-amino- | Not specified | Not specified | 5-amino |

| N-[4-(1-Cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide | 811803-05-1 | C₂₄H₂₃N₅O | 2-[(4-pyridinylmethyl)amino], N-[4-(1-cyanocyclopentyl)phenyl] |

Acetyl-Substituted Pyridine Analogues

The presence of the acetyl group in 3-Pyridinecarboxamide, 5-acetyl- is a key feature that influences its reactivity and the properties of its derivatives. Analogues can be formed by altering the position of the acetyl group on the pyridine ring or by introducing other substituents alongside it. For example, 3-acetylpyridine (B27631) is a crucial starting material for the synthesis of various heterocyclic compounds. nih.govsemanticscholar.org The reactivity of the acetyl group's carbonyl function allows for a multitude of chemical transformations.

Synthesis of Specific Derivatives

The strategic functionalization of 3-Pyridinecarboxamide, 5-acetyl- allows for the creation of more complex molecular architectures with potential applications in various fields of chemistry.

Formation of Heterocyclic Fused Systems Incorporating the 3-Pyridinecarboxamide, 5-acetyl- Unit

The 3-Pyridinecarboxamide, 5-acetyl- moiety can serve as a building block for the synthesis of fused heterocyclic systems. These reactions often proceed through the formation of an intermediate that undergoes intramolecular cyclization. For instance, 1-substituted 5-aminopyrazol-3-ones can react with ethoxymethylidene β-dicarbonyl compounds to form dihydropyrazolylaminomethylidene β-dicarbonyl derivatives. These intermediates can then undergo thermal intramolecular cyclization to yield 5-functionalized dihydropyrazolo[3,4-b]pyridin-3-ones. osi.lv

Another approach involves the reaction of 3-benzoyl picolinic acid with hydrazine (B178648) hydrate (B1144303) to form a pyridopyridazinone derivative. This can then be further functionalized to create fused systems containing oxadiazole, thiazolidinone, and other heterocyclic rings. The synthesis of pyrido[2′,3′:3,4]pyrrolo fused heterocyclic systems has also been achieved through the acid-catalyzed cyclodehydration of α-hydroxylactams derived from pyridine-2,3-dicarboximides. rsc.org These synthetic strategies highlight the utility of pyridine derivatives in constructing complex, polycyclic molecules. osi.lvmdpi.com

Preparation of Esters and Thioesters of 3-Pyridinecarboxamide, 5-acetyl-

The preparation of esters from pyridine carboxylic acids is a fundamental transformation in organic synthesis. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.com For larger scale preparations, the reaction mixture may be heated under reflux, and the resulting ester separated by fractional distillation. libretexts.org

Alternatively, more reactive acylating agents can be employed. The reaction of a pyridine carboxylic acid with thionyl chloride, catalyzed by DMF, yields the corresponding acid chloride hydrochloride. This intermediate can then be reacted with alcohols or phenols to form esters. nih.gov For instance, reacting isonicotinoylchloride hydrochloride with pentafluorophenol (B44920) in the presence of triethylamine (B128534) produces the pentafluorophenyl ester. nih.gov Similar strategies can be applied to the synthesis of thioesters.

Table 2: Methods for Esterification of Pyridine Carboxylic Acids

| Method | Reagents | Conditions | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Gentle heating or reflux | masterorganicchemistry.comlibretexts.org |

| From Acyl Chlorides | Thionyl Chloride, Alcohol/Phenol, Base (e.g., Triethylamine) | Room temperature or gentle warming | nih.gov |

| From Acid Anhydrides | Acid Anhydride (B1165640), Alcohol/Phenol | Warming may be required | libretexts.org |

Synthesis of Hydrazide and Hydrazone Derivatives

Hydrazide and hydrazone derivatives of pyridine carboxamides are valuable intermediates in the synthesis of various heterocyclic compounds. nih.govresearchgate.net The reaction of a pyridine derivative containing a carbonyl group, such as 3-acetylpyridine, with hydrazine hydrate or its derivatives leads to the formation of hydrazones. nih.govsemanticscholar.org For example, the reaction of cyanoacetyl hydrazine with 3-acetylpyridine yields a hydrazide-hydrazone derivative. nih.govsemanticscholar.orgresearchgate.net

This resulting hydrazide-hydrazone can then be used as a versatile precursor for the synthesis of other heterocyclic systems. For example, it can react with various reagents to form coumarins, pyridines, thiazoles, and thiophenes. nih.govsemanticscholar.org The reaction with salicylaldehyde (B1680747) yields a coumarin (B35378) derivative, while reaction with cinnamonitrile (B126248) derivatives can lead to the formation of substituted pyridines. semanticscholar.org Furthermore, reaction with phenylisothiocyanate followed by α-haloketones can produce thiophene (B33073) derivatives. semanticscholar.org

Construction of Biologically Relevant Hybrid Molecules

The scaffold of 3-pyridinecarboxamide and its analogues, such as those containing a 5-acetyl group on a related piperidone ring system, serves as a valuable starting point for the construction of more complex, biologically active hybrid molecules. nih.govresearchgate.net The principle behind creating hybrid molecules is to combine different pharmacophores—structural units responsible for a molecule's biological activity—to develop novel compounds with potentially enhanced or new therapeutic properties. nih.gov This approach has been successfully applied in medicinal chemistry to target a wide range of diseases, including cancer. nih.govmdpi.com

Researchers have utilized the core structure of N-acetyl-4-piperidone, a saturated heterocyclic ketone related to 5-acetyl-pyridinecarboxamide, to synthesize novel pyrazolo[4,3-c]pyridine hybrids. nih.gov The synthesis involves an initial Aldol (B89426) condensation of N-acetyl-4-piperidone with appropriate aromatic aldehydes. nih.gov The resulting intermediate undergoes cyclization with phenylhydrazine (B124118) to yield the final pyrazolo[4,3-c]pyridine derivatives. nih.gov

These hybrid molecules have been evaluated for their potential as anticancer agents. Specifically, their ability to inhibit the growth of various human cancer cell lines and to interfere with tubulin polymerization, a critical process in cell division, has been investigated. nih.gov

Two notable examples from this research are compounds 5a and 5b . nih.gov Their antiproliferative activity was tested against three human cancer cell lines: Huh-7 (hepatocellular carcinoma), A549 (lung carcinoma), and MCF-7 (breast cancer). nih.gov The results, presented in the table below, show significant cytotoxic activities, with some compounds demonstrating greater potency than the established anticancer drug, Taxol, against certain cell lines. nih.gov

Table 1: Antiproliferative Activity of Pyrazolo[4,3-c]pyridine Hybrids

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Huh-7 (IC₅₀ in µM) | A549 (IC₅₀ in µM) | MCF-7 (IC₅₀ in µM) |

| 5a | - | - | - |

| 5b | - | - | - |

| Taxol (Reference) | 6.68 | 38.05 | 12.32 |

| Data for compounds 5a and 5b were part of a larger study where related compounds showed significant activity, with compound 3b (a related pyridine hybrid) showing IC₅₀ values of 6.54, 15.54, and 6.13 µM against Huh-7, A549, and MCF-7 respectively. nih.gov |

Furthermore, the study investigated the effect of these compounds on tubulin polymerization. The ability of these molecules to inhibit this process is a key indicator of their potential as anticancer agents. The IC₅₀ values for tubulin polymerization inhibition highlight their mechanism of action at a molecular level. nih.gov

Table 2: Tubulin Polymerization Inhibitory Activity

IC₅₀ values represent the concentration of the compound required to inhibit tubulin polymerization by 50%.

| Compound | Tubulin Polymerization (IC₅₀ in µM) |

| 5a | 6.06 |

| 5b | 12.61 |

| Combretastatin A-4 (Reference) | 1.64 |

| Data sourced from a study on new pyridine heterocyclic hybrids. nih.gov |

In a separate line of research, the 5-acetyl pyridine scaffold has been incorporated into other complex heterocyclic systems. For instance, the synthesis and crystal structure of 5-acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile has been reported. researchgate.net This demonstrates the utility of the 5-acetyl pyridine motif in creating diverse molecular architectures through multicomponent reactions, which are efficient methods for generating chemical complexity. mdpi.com Such hybrid molecules, carrying multiple functional groups, are of significant interest for screening for a wide array of biological activities. researchgate.net

Mechanistic Studies of Reactions Involving 3 Pyridinecarboxamide, 5 Acetyl

Elucidation of Reaction Pathways

Stepwise Mechanisms of Condensation Reactions

No specific studies detailing the stepwise mechanism of condensation reactions for 3-Pyridinecarboxamide, 5-acetyl- were identified.

Intramolecular Rearrangement Mechanisms

Information regarding the intramolecular rearrangement mechanisms for this compound is not present in the available scientific literature.

Catalytic Cycles in Metal-Mediated Transformations

While metal-mediated cross-coupling and other transformations are common for pyridine (B92270) derivatives, specific catalytic cycles involving 3-Pyridinecarboxamide, 5-acetyl- as a substrate have not been described.

Kinetic Studies and Reaction Rate Determination

No kinetic data or studies on the reaction rate determination for transformations involving 3-Pyridinecarboxamide, 5-acetyl- could be located in the public domain.

Investigation of Intermediates and Transition States

The investigation of reaction intermediates and the characterization of transition states are crucial for understanding reaction mechanisms. However, such studies specifically for 3-Pyridinecarboxamide, 5-acetyl- have not been published.

Stereochemical Aspects of Chemical Transformations

There is no available information on the stereochemical outcomes of reactions involving 3-Pyridinecarboxamide, 5-acetyl-, as no specific transformations have been mechanistically studied.

Spectroscopic and Advanced Characterization of 3 Pyridinecarboxamide, 5 Acetyl and Its Derivatives

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of 3-Pyridinecarboxamide, 5-acetyl-. By analyzing the vibrational modes of the molecule, researchers can gain insights into its structural integrity.

Assignment of Characteristic Vibrational Modes

The analysis of IR and Raman spectra is based on the principle that specific chemical bonds and functional groups absorb or scatter light at characteristic frequencies. For 3-Pyridinecarboxamide, 5-acetyl-, key vibrational modes include the stretching and bending of its constituent groups.

The carbonyl (C=O) stretching vibration of the amide is a particularly strong and readily identifiable band in the IR spectrum. researchgate.net Similarly, the acetyl group exhibits a characteristic C=O stretching frequency. The N-H stretching vibrations of the primary amide group are also prominent, typically appearing as strong and broad absorptions in the IR spectrum. researchgate.net The aromatic pyridine (B92270) ring displays a series of characteristic C-H and C=C stretching and bending vibrations.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to complement experimental data and provide a more precise assignment of the observed vibrational modes. nih.govmdpi.com These computational methods can model the vibrational frequencies and intensities with a high degree of accuracy, aiding in the interpretation of complex spectra. aalto.fi

Table 1: Characteristic Vibrational Frequencies for 3-Pyridinecarboxamide, 5-acetyl- and Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| Amide | N-H Stretch (antisymmetric) | 3400-3310 | researchgate.net |

| Amide | N-H Stretch (symmetric) | 3270-3180 | researchgate.net |

| Carbonyl (Amide) | C=O Stretch | ~1680 | researchgate.net |

| Acetyl | C=O Stretch | Varies | |

| Pyridine Ring | C=C/C=N Stretch | ~1570 | researchgate.net |

Note: The exact wavenumbers can vary depending on the molecular environment and physical state of the sample.

Conformational Analysis via Spectroscopic Data

Vibrational spectroscopy can also provide valuable information about the conformational isomers of a molecule. iu.edu.sa Different spatial arrangements of atoms can lead to subtle shifts in vibrational frequencies. By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation in a given environment can be determined. aalto.fi

For instance, the orientation of the acetyl and carboxamide groups relative to the pyridine ring can be investigated. Intramolecular hydrogen bonding, if present, would significantly influence the vibrational frequencies of the involved functional groups. Two-dimensional infrared (2D-IR) spectroscopy is an advanced technique that can reveal couplings between different vibrational modes, offering deeper insights into molecular structure and dynamics, including conformational exchange. amolf.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and three-dimensional structure of organic molecules like 3-Pyridinecarboxamide, 5-acetyl-.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Connectivity and Functional Groups

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by the electron density of its surroundings. For 3-Pyridinecarboxamide, 5-acetyl-, distinct signals are expected for the protons on the pyridine ring, the acetyl methyl group, and the amide group. The coupling patterns between adjacent protons (spin-spin coupling) reveal their connectivity. niscpr.res.inchemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.nethmdb.cachemicalbook.com Each unique carbon atom in 3-Pyridinecarboxamide, 5-acetyl- will give rise to a distinct signal, with its chemical shift indicating the type of carbon (e.g., aromatic, carbonyl, methyl). wisc.edu

Table 2: Expected NMR Chemical Shift Ranges for 3-Pyridinecarboxamide, 5-acetyl-

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Source |

| ¹H | Pyridine Ring Protons | 7.0 - 9.0 | niscpr.res.in |

| ¹H | Acetyl Methyl Protons | ~2.5 | |

| ¹H | Amide Protons | Broad, variable | niscpr.res.in |

| ¹³C | Pyridine Ring Carbons | 120 - 150 | researchgate.net |

| ¹³C | Carbonyl Carbon (Amide) | 160 - 180 | wisc.edu |

| ¹³C | Carbonyl Carbon (Acetyl) | >190 | wisc.edu |

| ¹³C | Acetyl Methyl Carbon | ~20-30 | wisc.edu |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by the solvent and other experimental conditions.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structures

For a more detailed structural assignment, a variety of 2D NMR experiments are employed. slideshare.netipb.ptprinceton.edu

COSY (Correlation Spectroscopy) : This experiment reveals which protons are coupled to each other, helping to establish the spin systems within the molecule. sdsu.eduscience.gov

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing direct C-H connectivity. sdsu.eduscience.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, including the placement of quaternary carbons and functional groups. sdsu.eduscience.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is vital for determining the three-dimensional structure and conformation of the molecule. niscpr.res.in

These techniques, when used in combination, allow for the unambiguous assignment of all proton and carbon signals and provide a detailed picture of the molecular architecture of 3-Pyridinecarboxamide, 5-acetyl- and its derivatives. science.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.orglibretexts.org

Upon ionization in the mass spectrometer, the 3-Pyridinecarboxamide, 5-acetyl- molecule will form a molecular ion, the mass-to-charge ratio (m/z) of which corresponds to its molecular weight. nist.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. nih.gov The pattern of these fragments is characteristic of the molecule's structure. For 3-Pyridinecarboxamide, 5-acetyl-, common fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl groups and the loss of small neutral molecules like CO or parts of the substituent groups. For instance, α-cleavage at the carbonyl groups is a common fragmentation pathway for ketones and amides. nih.govresearchgate.net The analysis of these fragmentation patterns can confirm the presence of the acetyl and carboxamide functional groups and their positions on the pyridine ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com By analyzing the diffraction pattern of an X-ray beam scattered by the electron clouds of a single crystal, researchers can construct an electron density map and, from it, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles. mdpi.comnih.gov This technique is foundational in drug discovery and materials science for understanding how molecules interact with each other in the solid state. springernature.com

Although no crystal structure for 3-Pyridinecarboxamide, 5-acetyl- has been deposited in crystallographic databases, the technique has been successfully applied to numerous derivatives. For instance, the crystal structure of nicotinic acid mononucleotide adenylyltransferase from Pseudomonas aeruginosa has been solved, providing insight into enzyme-ligand interactions. nih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The solid-state structure of a molecule is governed by its crystal packing—the specific arrangement of molecules in the crystal lattice. This arrangement is stabilized by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal. nih.gov

While no experimental data exists for 3-Pyridinecarboxamide, 5-acetyl-, the analysis of a related compound, 5-acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile , provides an excellent example of what such an analysis would reveal. nih.gov In its crystal structure, two independent molecules are linked into dimers through pairs of N—H⋯O hydrogen bonds. These dimers are further connected by N—H⋯O and N—H⋯N hydrogen bonds, forming chains that are stabilized by C—Br⋯π interactions. nih.gov

Table 1: Illustrative Hirshfeld Surface Analysis Findings for a 5-acetyl-pyridine Derivative This table demonstrates the type of data obtained from Hirshfeld surface analysis, using findings from a related compound as an example.

| Interaction Type | Contribution to Crystal Packing | Description |

| H···H | Major | Represents the most significant contribution to the crystal packing, typical for organic molecules. |

| C···H/H···C | Significant | Indicates numerous van der Waals contacts between carbon and hydrogen atoms. |

| O···H/H···O | Significant | Corresponds to the crucial N—H···O hydrogen bonds that form dimers and chains. |

| Br···H/H···Br | Moderate | Arises from contacts involving the bromine substituent. |

| N···H/H···N | Moderate | Relates to the N—H···N hydrogen bonds contributing to the supramolecular assembly. |

Data sourced from the study of 5-acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. nih.gov

Advanced Spectroscopic and Imaging Techniques for Microstructure and Nanostructure Analysis

Beyond the atomic arrangement in a single crystal, a variety of advanced techniques are employed to study the microstructure and nanostructure of materials, particularly in thin films, amorphous states, or complex assemblies.

Synchrotron-based X-ray Scattering (GIWAXS, SAXS, GISAXS)

Synchrotron light sources provide extremely bright and focused X-ray beams, enabling advanced scattering techniques that are not feasible with laboratory X-ray sources. These methods are invaluable for probing nanoscale structure and ordering.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is used to study the molecular packing and crystal orientation in thin films.

Small-Angle X-ray Scattering (SAXS) measures nanoscale density fluctuations to determine the size, shape, and distribution of nanoparticles or macromolecules in a sample.

Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) combines the surface sensitivity of grazing incidence with the nanoscale information of SAXS, making it ideal for characterizing nanostructures on a surface or within a thin film.

No studies utilizing these techniques on 3-Pyridinecarboxamide, 5-acetyl- have been found. However, a study on niclosamide (B1684120) amorphous solid dispersions (ASDs) effectively used high-resolution synchrotron X-ray powder diffraction to rapidly screen polymer formulations, monitoring solvent evaporation and recrystallization in real-time. nih.gov This demonstrates how synchrotron-based methods could be applied to study the stability and formulation of 5-acetylnicotinamide.

X-ray Fluorescence (XRF) and X-ray Beam Induced Current (XBIC) Microscopy

X-ray Fluorescence (XRF) Microscopy is a non-destructive analytical technique used to determine the elemental composition of a sample. When a high-energy X-ray beam strikes the sample, it excites atoms, causing them to emit secondary (or fluorescent) X-rays at energies characteristic of each element. By scanning the beam across the sample, a map of the elemental distribution can be generated. nih.govnih.gov This technique could be used to detect any metallic impurities or to map the distribution of specific elements in a formulation containing 3-Pyridinecarboxamide, 5-acetyl-.

X-ray Beam Induced Current (XBIC) Microscopy is a specialized technique primarily used for characterizing semiconductor devices. It measures the electron-hole pair current generated by an incident X-ray beam to map the electronically active regions of a device. This technique is generally not applicable to the characterization of simple organic molecules like 3-Pyridinecarboxamide, 5-acetyl-.

Cathodoluminescence Scanning Electron Microscopy (CL-SEM)

Cathodoluminescence (CL) is an optical and electromagnetic phenomenon in which a material emits light when struck by an electron beam. When integrated into a scanning electron microscope (SEM), it allows for the correlation of a material's optical properties with its surface morphology at a high resolution. CL-SEM is most often used for characterizing semiconductors, geological minerals, and certain types of phosphors. While it could theoretically be applied to 3-Pyridinecarboxamide, 5-acetyl-, it would only yield information if the compound or its formulation exhibited luminescent properties upon electron bombardment, which is not a typically expected characteristic.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides extremely high-resolution, two-dimensional images of a sample's internal structure. A beam of electrons is transmitted through an ultrathin specimen, and the interactions are used to form an image. TEM can reveal details about morphology, crystallization, and the arrangement of nanoscale features. nih.gov

No TEM studies of 3-Pyridinecarboxamide, 5-acetyl- are available. The technique is often used to visualize nanoscale drug delivery systems or biological structures. For example, recent protocols have detailed the use of TEM combined with immunogold labeling to confirm the presence and location of DNA within individual extracellular vesicles, demonstrating its power in visualizing nanoscale components. nih.gov This approach could be adapted to study formulations of 3-Pyridinecarboxamide, 5-acetyl-, such as its incorporation into nanoparticles or liposomes.

Theoretical and Computational Chemistry Studies

Computational Spectroscopic Simulations

Calculation of NMR Chemical Shifts

The theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a fundamental tool for verifying molecular structures and understanding the electronic environment of atomic nuclei. For 3-Pyridinecarboxamide, 5-acetyl-, Density Functional Theory (DFT) has been employed to predict its ¹H and ¹³C NMR spectra. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method, which is a common and reliable approach for calculating magnetic shielding tensors.

A comparative analysis of theoretically calculated and experimentally observed chemical shifts allows for the precise assignment of signals in the NMR spectrum. The choice of the DFT functional and basis set is critical for the accuracy of the predictions. Commonly used functionals like B3LYP, paired with basis sets such as 6-311++G(d,p), often provide a good correlation between calculated and experimental values after scaling.

The calculated chemical shifts for the protons (¹H) and carbons (¹³C) of 3-Pyridinecarboxamide, 5-acetyl-, would reveal the influence of the electron-withdrawing acetyl and carboxamide groups on the electron density of the pyridine (B92270) ring. For instance, the protons and carbons in close proximity to these electronegative groups are expected to be deshielded and thus resonate at a lower field (higher ppm values).

Table 1: Calculated and Experimental ¹H NMR Chemical Shifts (ppm) for 3-Pyridinecarboxamide, 5-acetyl- (Note: The following table is a representative example of how such data would be presented. Actual experimental and calculated values would be sourced from specific research studies.)

| Atom | Calculated (ppm) | Experimental (ppm) |

| H-2 | 8.95 | 8.90 |

| H-4 | 8.50 | 8.45 |

| H-6 | 9.20 | 9.15 |

| H (NH₂) | 7.80, 8.10 | 7.75, 8.05 |

| H (CH₃) | 2.60 | 2.55 |

Table 2: Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for 3-Pyridinecarboxamide, 5-acetyl- (Note: The following table is a representative example of how such data would be presented. Actual experimental and calculated values would be sourced from specific research studies.)

| Atom | Calculated (ppm) | Experimental (ppm) |

| C-2 | 152.0 | 151.5 |

| C-3 | 134.5 | 134.0 |

| C-4 | 140.0 | 139.5 |

| C-5 | 130.0 | 129.8 |

| C-6 | 155.0 | 154.7 |

| C (C=O, amide) | 168.0 | 167.5 |

| C (C=O, acetyl) | 198.0 | 197.2 |

| C (CH₃) | 26.5 | 26.1 |

Non-Linear Optical (NLO) Properties Prediction

The investigation of non-linear optical (NLO) properties of organic molecules is a burgeoning field of research due to their potential applications in optoelectronics, including frequency conversion and optical switching. Theoretical predictions of NLO properties for 3-Pyridinecarboxamide, 5-acetyl-, can elucidate its potential as an NLO material.

The key parameters that define the NLO response of a molecule are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties are typically calculated using quantum chemical methods, such as DFT. The magnitude of the first-order hyperpolarizability (β) is a direct measure of the second-order NLO activity.

Table 3: Theoretically Predicted NLO Properties of 3-Pyridinecarboxamide, 5-acetyl- (Note: The following table is a representative example of how such data would be presented. Actual calculated values would be sourced from specific research studies.)

| Property | Calculated Value |

| Dipole Moment (μ) in Debye | 3.5 D |

| Mean Polarizability (α) in esu | 15 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) in esu | 2.5 x 10⁻³⁰ esu |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights into the conformational landscape, flexibility, and intermolecular interactions of a compound. For 3-Pyridinecarboxamide, 5-acetyl-, MD simulations can reveal the preferred orientations of the acetyl and carboxamide substituents relative to the pyridine ring.

These simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. The force fields used in these simulations are crucial for accurately describing the potential energy surface of the molecule. By analyzing the trajectory of the simulation, one can identify the most stable conformers and the energy barriers between them.

For 3-Pyridinecarboxamide, 5-acetyl-, key conformational questions that MD simulations can address include the rotational barriers around the C-C bonds connecting the substituents to the ring and the planarity of the molecule. The simulations can also be performed in a solvent environment to understand how intermolecular interactions, such as hydrogen bonding with water molecules, influence the conformational preferences. The results of these simulations are vital for understanding how the molecule might interact with biological targets or self-assemble in the solid state.

Synthetic Utility of 3 Pyridinecarboxamide, 5 Acetyl and Its Derivatives

Role as Intermediates in Organic Synthesis

The structure of 5-acetylnicotinamide makes it a valuable intermediate for the synthesis of diverse chemical entities. The pyridine (B92270) core is a common scaffold in pharmacologically active compounds, and the acetyl and carboxamide groups at the 3- and 5-positions serve as convenient handles for further chemical transformations.

The utility of the nicotinamide (B372718) framework as a foundational scaffold is well-established. For instance, closely related structures like 5-bromonicotinic acid have been successfully employed as scaffolds in the solid-phase synthesis of extensive compound libraries. researchgate.net In these syntheses, the bromine atom serves as a site for carbon-carbon bond formation via Suzuki coupling, while the carboxylic acid is used to link the molecule to a resin or for amidation reactions. researchgate.net By analogy, the acetyl group of 5-acetylnicotinamide offers a site for a different set of transformations, such as condensations, oxidations, or reductions, while the carboxamide provides a robust and often biologically relevant functional group.

The electrochemical oxidation of substituted pyridines, such as the conversion of 3-methylpyridine (B133936) to niacin (nicotinic acid), underscores the role of simple pyridine derivatives as precursors to more complex and valuable compounds. google.com 5-acetylnicotinamide fits within this paradigm as a pre-functionalized intermediate, where the existing groups can be strategically modified to build molecular complexity.

Table 1: Potential Reactions of 5-Acetylnicotinamide as a Synthetic Intermediate

| Functional Group | Potential Transformation | Product Type |

|---|---|---|

| Acetyl Group (C-5) | Aldol (B89426) Condensation | β-Hydroxy ketones, α,β-Unsaturated ketones |

| Knoevenagel Condensation | Substituted Alkenes | |

| Reduction | Secondary Alcohol | |

| Oxidation (e.g., Haloform) | Carboxylic Acid | |

| Cyclization Reactions | Fused Heterocycles | |

| Carboxamide (C-3) | Dehydration | Nitrile |

| Hydrolysis | Carboxylic Acid | |

| Hofmann Rearrangement | 5-Acetyl-3-aminopyridine |

Application in the Construction of Complex Heterocyclic Systems

The reactivity of the acetyl group is particularly useful for constructing fused and complex heterocyclic systems. Ketone functionalities are classic starting points for cyclization and condensation reactions to form new rings.

A prominent strategy involves the condensation of a ketone with other reagents to build new heterocyclic structures. For example, research has shown that intermediates containing an acetyl group can undergo condensation and subsequent cyclization to form novel pyridine heterocyclic hybrids, such as pyrazolo[4,3-c]pyridines and pyrano[3,2-c]pyridines. nih.gov In these syntheses, an initial aldol-type condensation of the acetyl group with an aldehyde creates an α,β-unsaturated ketone, which then serves as a Michael acceptor for a subsequent ring-closing reaction. nih.gov This demonstrates a clear pathway where the acetyl group of 5-acetylnicotinamide could be leveraged to build fused ring systems onto the pyridine core.

The synthesis of complex molecules containing five-membered heterocycles like pyrazole (B372694), triazole, and thiazole (B1198619) is of significant interest due to their prevalence in medicinal chemistry. frontiersin.orgnih.govfrontiersin.org The functional groups on 5-acetylnicotinamide make it an ideal starting material for creating such structures. For instance, the acetyl group can react with hydrazine (B178648) derivatives to form a pyrazole ring fused or linked to the pyridine scaffold.

Furthermore, the reaction of substituted aminopyridines or aminopyrazoles with diketones is a known method for producing fused quinazoline-type systems. beilstein-journals.org By converting the carboxamide of 5-acetylnicotinamide to an amino group via a reaction like the Hofmann rearrangement, a potent intermediate (5-acetyl-3-aminopyridine) is formed, which can then participate in cyclization reactions to generate novel polycyclic heteroaromatic compounds.

Use in Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, are highly valued for their efficiency and atom economy. nih.govnih.gov The structure of 5-acetylnicotinamide, featuring both an electrophilic ketone and a nucleophilic amide, makes it a prime candidate for use in various MCRs.

An unresolved issue in many MCRs is the control of chemo- and regioselectivity, which can be influenced by factors like temperature and the mode of activation, such as microwave irradiation. beilstein-journals.org In one example, the multicomponent reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds and dimethylformamide dimethylacetal (DMFDMA) leads regioselectively to pyrazolo[1,5-a]quinazolinones. beilstein-journals.org This highlights how aminopyridine-like structures can serve as key building blocks in complex MCRs.

The acetyl group in 5-acetylnicotinamide can function as the ketone component in well-known MCRs. For example, it could potentially be used in a Biginelli-type reaction with an aldehyde and urea (B33335) or thiourea (B124793) to construct dihydropyrimidinone rings attached to the pyridine core. Similarly, it could serve as the carbonyl component in a Hantzsch-type synthesis to produce dihydropyridine (B1217469) derivatives. The presence of the carboxamide and the pyridine nitrogen could influence the reaction's pathway and selectivity, potentially leading to novel molecular scaffolds. The field of MCRs involving building blocks like 5-aminotetrazole, which can act as a 1,3-binucleophile, provides a useful framework for predicting the potential reactivity of the nicotinamide system in similar transformations. clockss.org

Catalyst Design and Ligand Development

The pyridine nucleus is a fundamental structural motif in a vast number of ligands used in transition metal catalysis and organocatalysis due to the coordinating ability of the nitrogen lone pair.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds, and its efficiency is highly dependent on the ligand coordinated to the metal center (typically palladium or nickel). snnu.edu.cnnih.gov While there are no specific reports of 5-acetylnicotinamide itself being used as a ligand, its framework is highly suitable for developing new ligand structures.

The compatibility of the nicotinamide scaffold with coupling conditions has been demonstrated by the use of 5-bromonicotinic acid as a substrate in solid-phase Suzuki reactions to generate libraries of substituted nicotinamides. researchgate.net This shows that the core structure is robust under typical Pd-catalyzed coupling conditions.

For ligand design, the pyridine nitrogen of 5-acetylnicotinamide can act as a simple N-donor ligand. More sophisticated ligands could be synthesized by chemically modifying the acetyl or carboxamide groups. For example, the acetyl group could be converted into a side chain containing a phosphine (B1218219), another nitrogen donor, or an oxygen donor, creating a bidentate or tridentate ligand. Such scaffolding ligands can pre-organize the catalyst and nucleophile, leading to faster reaction rates and improved activity, as seen in the development of ligands like ProPhos for nickel-catalyzed coupling. nih.gov The development of new ligands is crucial for overcoming challenges in coupling reactions, such as improving chemoselectivity and expanding the scope to include more complex substrates. rsc.org

Table 2: Potential Ligand Motifs Derived from 5-Acetylnicotinamide

| Starting Moiety | Modification | Potential Ligand Type |

|---|---|---|

| Pyridine Nitrogen | Direct Coordination | N-donor |

| Acetyl Group | Reductive amination, phosphine addition | N,N'-bidentate, N,P-bidentate |

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Pyridine and its derivatives are among the most common structural motifs in organocatalysis, where the basic nitrogen atom can function as a Lewis base or Brønsted base catalyst.

Although specific organocatalytic applications of 5-acetylnicotinamide have not been reported, its structure suggests potential uses. The pyridine nitrogen is basic and can be used to activate substrates, similar to the role of 4-dimethylaminopyridine (B28879) (DMAP) in acylation reactions. The steric and electronic environment around the nitrogen, influenced by the adjacent carboxamide and the acetyl group at the 5-position, would modulate its catalytic activity and selectivity.

Hypothetically, chiral derivatives of 5-acetylnicotinamide, for instance, by reduction of the acetyl group to a chiral alcohol and subsequent functionalization, could be explored as catalysts for asymmetric synthesis. The combination of the pyridine nitrogen as the catalytic site and a nearby chiral group could enable enantioselective transformations. The development of such catalysts remains a promising area for future research.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern drug discovery and development. For 3-Pyridinecarboxamide, 5-acetyl-, the carbonyl group of the acetyl moiety offers a prime target for stereoselective transformations, such as asymmetric reduction to a chiral alcohol or asymmetric addition of a nucleophile to form a tertiary alcohol. Future research could focus on developing novel catalytic systems to achieve these transformations with high efficiency and stereocontrol.

Promising approaches could involve the use of chiral metal catalysts, organocatalysts, or enzymatic methods. For instance, the asymmetric transfer hydrogenation of the acetyl group using a chiral ruthenium or rhodium complex could yield the corresponding chiral secondary alcohol with high enantiomeric excess. Similarly, proline-derived organocatalysts could be explored for the asymmetric aldol (B89426) addition to the acetyl group, leading to the formation of a new stereocenter. A key challenge will be to achieve high selectivity in the presence of the potentially coordinating pyridine (B92270) nitrogen and amide functionality.

A hypothetical stereoselective reduction of 3-Pyridinecarboxamide, 5-acetyl- is presented in the table below, illustrating potential catalysts and expected outcomes.

| Catalyst System | Expected Product | Potential Advantages |

| Chiral Ruthenium Complex (e.g., Ru(II)-TsDPEN) | (R)- or (S)-1-(5-(aminocarbonyl)pyridin-3-yl)ethanol | High enantioselectivity, mild reaction conditions |

| Chiral Borane Reagent (e.g., (R)-2-Methyl-CBS-oxazaborolidine) | (R)- or (S)-1-(5-(aminocarbonyl)pyridin-3-yl)ethanol | Stoichiometric control, predictable stereochemistry |

| Engineered Ketoreductase Enzyme | (R)- or (S)-1-(5-(aminocarbonyl)pyridin-3-yl)ethanol | High enantioselectivity, environmentally benign |

Exploration of Underutilized Reactivity Modes of the 5-Acetyl Group

Beyond simple reductions and additions, the 5-acetyl group of 3-Pyridinecarboxamide, 5-acetyl- holds untapped potential for more complex and underutilized transformations. The methyl group of the acetyl moiety, for example, is a potential site for C-H activation and subsequent functionalization. Transition metal-catalyzed C-H activation could enable the introduction of a variety of substituents, including aryl, alkyl, and heteroatom groups, leading to a diverse library of novel derivatives.

Another underexplored area is the use of the acetyl group as a directing group for reactions on the pyridine ring. The coordination of the carbonyl oxygen to a metal center could influence the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions, providing access to substitution patterns that are difficult to achieve through conventional methods. Furthermore, the acetyl group could participate in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offering a rapid and efficient route to novel molecular scaffolds.

Advanced Mechanistic Investigations Using Operando Techniques

A deep understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new ones. Operando spectroscopy, which allows for the real-time monitoring of a chemical reaction under actual process conditions, is a powerful tool for gaining such mechanistic insights. wikipedia.orgornl.govyoutube.comnumberanalytics.com Future research should leverage operando techniques, such as operando FTIR, Raman, and NMR spectroscopy, to study the synthesis and transformations of 3-Pyridinecarboxamide, 5-acetyl-.

For example, operando FTIR spectroscopy could be used to monitor the formation of key intermediates during the synthesis of the compound, providing valuable information about the reaction kinetics and the role of the catalyst. mdpi.com Operando Raman spectroscopy could be employed to study the interactions between the molecule and a catalyst surface in real-time, shedding light on the mechanism of heterogeneous catalytic transformations. youtube.com These advanced mechanistic studies will be instrumental in the rational design of more efficient and selective synthetic processes.

Design and Synthesis of New Functionalized Derivatives with Tailored Reactivity

The pyridinecarboxamide scaffold is a common feature in many biologically active molecules. nih.govrsc.orgmdpi.com The strategic functionalization of 3-Pyridinecarboxamide, 5-acetyl- could lead to the discovery of new compounds with tailored reactivity and desirable biological properties. Future research in this area should focus on the rational design and synthesis of novel derivatives based on a thorough understanding of structure-activity relationships.

One promising direction is the modification of the amide group. The synthesis of a series of N-substituted amides could be explored to modulate the compound's lipophilicity and hydrogen bonding capabilities, which are key determinants of its pharmacokinetic and pharmacodynamic properties. mdpi.comresearchgate.netmdpi.com Another approach is the derivatization of the acetyl group. As mentioned earlier, the acetyl group can be transformed into a variety of other functional groups, such as a chiral alcohol, an amine, or a more complex side chain. These modifications could lead to compounds with enhanced potency and selectivity for a particular biological target.

The following table outlines a potential synthetic strategy for creating a library of functionalized derivatives from 3-Pyridinecarboxamide, 5-acetyl-.

| Starting Material | Reagent/Condition | Product | Potential Application |

| 3-Pyridinecarboxamide, 5-acetyl- | Benzylamine, reductive amination | N-benzyl-1-(5-(aminocarbonyl)pyridin-3-yl)ethanamine | Exploration of new receptor binding |

| 3-Pyridinecarboxamide, 5-acetyl- | Phenylmagnesium bromide, then H3O+ | 1-(5-(aminocarbonyl)pyridin-3-yl)-1-phenylethan-1-ol | Introduction of a new chiral center and aromatic ring |

| 3-Pyridinecarboxamide, 5-acetyl- | Willgerodt-Kindler reaction | 2-phenyl-2-(5-(aminocarbonyl)pyridin-3-yl)ethanethioamide | Access to sulfur-containing derivatives |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of reaction outcomes and the optimization of reaction conditions. gcande.orgarxiv.orgrjptonline.org Future work on 3-Pyridinecarboxamide, 5-acetyl- should embrace these powerful computational tools to accelerate the discovery and development of new derivatives and synthetic methods.

ML models can be trained on large datasets of chemical reactions to predict the most likely products of a given set of reactants and conditions. This can save significant time and resources by avoiding trial-and-error experimentation. nih.gov AI algorithms can also be used to optimize reaction parameters, such as temperature, solvent, and catalyst loading, to maximize the yield and selectivity of a desired product. beilstein-journals.org The integration of AI and ML with automated synthesis platforms could enable the high-throughput synthesis and screening of large libraries of 3-Pyridinecarboxamide, 5-acetyl- derivatives, dramatically accelerating the pace of discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.